ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate
Overview
Description
ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a 3-oxopropionic acid ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate typically involves the reaction of 4-chloropyridine with ethyl acetoacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide in an ethanol solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate attacks the 4-chloropyridine, resulting in the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the pyridine ring.
Major Products Formed
Oxidation: Formation of 3-(4-Chloropyrid-2-yl)-3-oxopropionic acid.
Reduction: Formation of 3-(4-Chloropyrid-2-yl)-3-hydroxypropionic acid ethyl ester.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromopyrid-2-yl)-3-oxopropionic acid ethyl ester: Similar structure but with a bromine atom instead of chlorine.
3-(4-Fluoropyrid-2-yl)-3-oxopropionic acid ethyl ester: Contains a fluorine atom instead of chlorine.
3-(4-Methylpyrid-2-yl)-3-oxopropionic acid ethyl ester: Has a methyl group instead of chlorine.
Uniqueness
ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-10(14)6-9(13)8-5-7(11)3-4-12-8/h3-5H,2,6H2,1H3 |
InChI Key |
ZIZZXDMKZGRVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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